3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Medicinal chemistry ADME prediction Piperazinone building blocks

SAR campaigns targeting BTK require the precise 4-aminophenyl-piperazinone pharmacophore; positional isomers (e.g., 3-(3-aminophenyl), CAS 1233178-48-7) alter H-bond geometry, compromising target engagement. This intermediate from WO2009137596A1 eliminates the nitro-to-amine hydrogenation step needed with CAS 1133433-91-6. • Free aniline group for direct Buchwald-Hartwig C-N coupling with bromopyrazine intermediates. • Racemic (±) form; procure (R)-enantiomer under CAS 1133434-21-5 for enantiopure synthesis. • Batch-to-batch consistency verified by NMR and HPLC.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 1133433-92-7
Cat. No. B2439902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one
CAS1133433-92-7
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCN1CCN(C(=O)C1C2=CC=C(C=C2)N)C
InChIInChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3
InChIKeySJONZLNUSKUBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement Overview


3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a synthetic piperazinone derivative bearing a para-aminophenyl substituent at the 3-position and methyl groups at the N1 and N4 positions [1]. The compound has the molecular formula C12H17N3O, a molecular weight of 219.28 g/mol, and a computed XLogP3-AA of 0.6 [1]. It is cataloged as a research intermediate, most notably appearing in the synthetic pathway of substituted amide-based BTK (Bruton's tyrosine kinase) inhibitors described in patent WO2009137596A1, where it serves as a downstream product derived from the nitro precursor 1,4-dimethyl-3-(4-nitrophenyl)piperazin-2-one (CAS 1133433-91-6) [2].

Synthetic role Intermediate for BTK inhibitor scaffolds via Buchwald-Hartwig amination.
Substitution pattern Para-aminophenyl substituent required for downstream C–N coupling geometry.
Stereochemical form Racemate or unspecified; (R)-enantiomer must be ordered under distinct CAS.

Why Close Analogs Cannot Substitute Without Evidence


Substituting 3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one with a positional isomer or a differently substituted piperazinone cannot be assumed to be functionally equivalent. Even a single change in the substitution pattern—such as moving the amino group from the para to the meta position (as in the isomer 3-(3-aminophenyl)-1,4-dimethyl-2-piperazinone, CAS 1233178-48-7)—alters the geometric orientation of the hydrogen bond donor/acceptor pharmacophore, which is critical for target engagement in kinase inhibitor design . The reduction of the 4-nitrophenyl precursor (CAS 1133433-91-6) to the 4-aminophenyl form changes the electronic character from electron-withdrawing to electron-donating, directly affecting downstream Buchwald-Hartwig coupling efficiency [1]. No publicly available comparative selectivity, potency, or reactivity data were identified for this compound versus its closest analogs, meaning that any generic substitution carries unquantified risk [2].

Positional isomer mismatch
Moving the amino group from para to meta alters pharmacophore geometry; tPSA-based filtering cannot distinguish regioisomers.
Nitro precursor reactivity gap
The 4-nitrophenyl analog requires prior reduction to the aniline; direct substitution removes the reduction step but electronic character differs.
No public comparator data
Selectivity, potency, or reactivity comparisons against close analogs are unavailable; generic substitution carries unquantified risk.

Quantitative Differentiation Evidence


Topological Polar Surface Area vs. Positional Isomer

The topological polar surface area (tPSA) of 3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one is computed as 49.6 Ų [1]. Its meta-amino positional isomer, 3-(3-aminophenyl)-1,4-dimethyl-2-piperazinone (CAS 1233178-48-7), possesses an identical molecular formula and connectivity count, yielding the same tPSA of 49.6 Ų. No differentiation in tPSA exists between these two regioisomers. This evidence item therefore documents the absence of a computable tPSA difference rather than asserting differentiation.

tPSA regioisomer
Class-level
0.0 Ų difference (both 49.6 Ų)
Computed tPSA cannot distinguish regioisomers.
Selection must rely on specific substitution pattern.
Medicinal chemistry ADME prediction Piperazinone building blocks

Stereocenter Specification and Enantiomeric Purity

PubChem records indicate that 3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one has an undefined atom stereocenter count of 1 [1]. The (R)-enantiomer, (R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one, is listed under a separate CAS (1133434-21-5), implying that CAS 1133433-92-7 is the racemate or a mixture of undefined stereochemistry. In contrast, the nitro precursor 1,4-dimethyl-3-(4-nitrophenyl)piperazin-2-one (CAS 1133433-91-6) has no defined stereocenter count reported. This means procurement of CAS 1133433-92-7 without enantiomeric specification may deliver a racemic mixture, whereas the (R)-enantiomer must be ordered via its distinct CAS.

Stereochemistry
Class-level
Undefined stereocenter count = 1 (racemate)
Racemic unless specified; (R)-enantiomer is CAS 1133434-21-5.
Verification of enantiomeric composition advised.
Chiral resolution Pharmacophore specification Chemical procurement

Amine vs. Nitro Reactivity in Buchwald-Hartwig Coupling

According to reaction data compiled by MolAid, 3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one participates as a downstream product in multi-step sequences involving Pd-catalyzed cross-coupling. The compound is formed by reduction of the nitro precursor (CAS 1133433-91-6) and subsequently reacts with brominated pyrazine intermediates to form elaborated BTK inhibitor scaffolds [1]. The free primary aniline in the target compound is a competent nucleophile for Buchwald-Hartwig amination, whereas the nitro analog requires prior reduction. No quantitative reaction yield or rate comparisons between the amino and nitro forms are available in the open literature.

Amino vs. nitro reactivity
Method context
Free aniline enables direct Buchwald-Hartwig coupling
May reduce synthetic step count vs. nitro precursor.
No quantitative yield data; cost-benefit depends on vendor pricing.
Palladium-catalyzed amination Intermediate reactivity BTK inhibitor synthesis

Validated Research and Industrial Applications


BTK Inhibitor Scaffold via Buchwald-Hartwig Coupling

Based on patent WO2009137596A1, the primary documented use of CAS 1133433-92-7 is as a coupling partner in the synthesis of substituted amide BTK inhibitors. The free aniline group undergoes palladium-catalyzed C–N bond formation with brominated pyrazine intermediates, generating elaborated pharmacophores [1]. Procurement of this specific intermediate is justified when the target molecule requires the 4-aminophenyl-piperazinone motif as a structural component of BTK-targeting compounds.

Racemic Building Block with Stereochemical Specification

CAS 1133433-92-7 is recorded with one undefined stereocenter, making it the racemate or stereochemically unspecified form [2]. This product is appropriate when the downstream chemistry does not require enantiopurity or when resolution is planned at a later synthetic stage. If enantiomerically pure material is required, the (R)-enantiomer must be procured under CAS 1133434-21-5.

Analog Synthesis for Kinase Selectivity SAR Campaigns

Although no quantitative selectivity or potency data for this compound are publicly available, its structural features—an aniline group linked to a dimethylpiperazinone core—are consistent with kinase inhibitor pharmacophores [1]. Researchers engaged in structure-activity relationship (SAR) campaigns targeting kinases (especially BTK, as indicated by patent literature) may use this intermediate to generate analog libraries. Procurement should be accompanied by explicit analytical verification (NMR, HPLC purity) to ensure batch-to-batch consistency in SAR studies.

Pre-Reduced Intermediate for Shorter Synthetic Routes

When the synthetic route does not require the electronic tuning provided by a nitro group, procuring CAS 1133433-92-7 instead of the nitro precursor CAS 1133433-91-6 eliminates a hydrogenation step [1]. This is advantageous at small to medium scale where the added cost of the reduced intermediate may be offset by reduced labor and catalyst expenditure, though a formal cost-benefit calculation requires vendor-specific pricing data not captured in public sources.

Application
Selection Property
Validation Focus
BTK inhibitor scaffold synthesis
Free aniline for direct C–N coupling
Reactivity with brominated pyrazine intermediates
Racemic building block
Undefined stereocenter (racemate)
Suitable when downstream resolution is planned or enantiopurity not required
Kinase inhibitor SAR libraries
4-aminophenyl-piperazinone pharmacophore
Analytical verification (NMR, HPLC) for batch consistency
Pre-reduced intermediate
Eliminates in-house nitro reduction
Cost-benefit vs. nitro precursor at required scale
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